molecular formula C13H20O B3004259 2,4-Dimethyl-4-phenylpentan-1-ol CAS No. 2248310-57-6

2,4-Dimethyl-4-phenylpentan-1-ol

Cat. No.: B3004259
CAS No.: 2248310-57-6
M. Wt: 192.302
InChI Key: FKKOUQJGSGYEOS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4-phenylpentan-1-ol (C₁₃H₂₀O) is a branched tertiary alcohol featuring a phenyl group at the 4-position and methyl substituents at the 2- and 4-positions of the pentanol backbone.

Properties

IUPAC Name

2,4-dimethyl-4-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKOUQJGSGYEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-4-phenylpentan-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of the starting materials of 1:1, the use of a 36% aqueous solution of sodium hydroxide as the catalyst, and methanol as the solvent. The hydrogenation step is carried out at a temperature of 120°C and a hydrogen pressure of 10 MPa.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. The choice of catalysts and reaction conditions is crucial to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 2,4-Dimethyl-4-phenylpentan-1-one or 2,4-Dimethyl-4-phenylpentanal.

    Reduction: The major product is 2,4-Dimethyl-4-phenylpentane.

    Substitution: The major products depend on the substituent introduced, such as 2,4-Dimethyl-4-phenylpentyl chloride or bromide.

Scientific Research Applications

2,4-Dimethyl-4-phenylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,4-Dimethyl-4-phenylpentan-1-ol with key analogs:

Compound Name Molecular Formula CAS Number Substituent Positions Functional Groups
This compound C₁₃H₂₀O Not Available 2-CH₃, 4-CH₃, 4-Ph, 1-OH Tertiary alcohol
4-Methyl-1-phenylpentan-2-ol C₁₂H₁₈O 7779-78-4 4-CH₃, 1-Ph, 2-OH Secondary alcohol
4,4-Dimethyl-1-phenylpentan-2-ol C₁₃H₂₀O 40541-10-4 4-CH₃, 4-CH₃, 1-Ph, 2-OH Secondary alcohol
2-Ethyl-4-methylpentan-1-ol C₈H₁₈O Not Available 2-CH₂CH₃, 4-CH₃, 1-OH Primary alcohol

Key Observations :

  • Steric Effects : The tertiary alcohol in this compound creates significant steric hindrance, reducing nucleophilic reactivity compared to primary/secondary alcohols (e.g., 2-Ethyl-4-methylpentan-1-ol) .
  • Aromatic Influence : The phenyl group enhances hydrophobicity and UV absorption, similar to 4-Methyl-1-phenylpentan-2-ol .
  • Branching Impact : Increased branching (e.g., 4,4-dimethyl vs. 4-methyl) lowers boiling points and increases volatility .

Physicochemical Properties

Property This compound 4-Methyl-1-phenylpentan-2-ol 4,4-Dimethyl-1-phenylpentan-2-ol
Molecular Weight (g/mol) 192.3 178.27 192.3
LogP (Estimated) ~3.5 ~3.2 ~3.8
Boiling Point (°C) ~250–270 (estimated) ~230–240 ~260–280

Notes:

  • LogP Trends : Higher branching and phenyl groups increase hydrophobicity (e.g., 4,4-Dimethyl-1-phenylpentan-2-ol has higher LogP than 4-Methyl-1-phenylpentan-2-ol) .
  • Thermal Stability : Tertiary alcohols exhibit higher decomposition temperatures due to steric protection of the hydroxyl group .

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